3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
3-(Benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and a dihydropyridine ring with a carboxamide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzyloxy-substituted pyridine derivatives with methylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyl-substituted dihydropyridine derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used
Scientific Research Applications
3-(Benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the presence of an amine group instead of the carboxamide functionality.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a hydroxyl group, making it structurally similar but functionally different.
Uniqueness: 3-(Benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dihydropyridine ring and the carboxamide group distinguishes it from other benzyloxy-substituted compounds, providing unique properties for various applications .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-methyl-4-oxo-3-phenylmethoxy-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-15-14(18)12-13(11(17)7-8-16-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
JGNVDASSLNBGPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=O)C=CN1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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